Cas no 2022990-75-4 (tert-butyl (2E)-3-(piperidin-4-yl)prop-2-enoate)

tert-butyl (2E)-3-(piperidin-4-yl)prop-2-enoate 化学的及び物理的性質
名前と識別子
-
- 2022990-75-4
- tert-butyl (2E)-3-(piperidin-4-yl)prop-2-enoate
- EN300-27726769
-
- インチ: 1S/C12H21NO2/c1-12(2,3)15-11(14)5-4-10-6-8-13-9-7-10/h4-5,10,13H,6-9H2,1-3H3/b5-4+
- InChIKey: YUQZWURVLSJKFC-SNAWJCMRSA-N
- ほほえんだ: O(C(/C=C/C1CCNCC1)=O)C(C)(C)C
計算された属性
- せいみつぶんしりょう: 211.157228913g/mol
- どういたいしつりょう: 211.157228913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 235
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 1
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 38.3Ų
- 疎水性パラメータ計算基準値(XlogP): 1.7
tert-butyl (2E)-3-(piperidin-4-yl)prop-2-enoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27726769-2.5g |
tert-butyl (2E)-3-(piperidin-4-yl)prop-2-enoate |
2022990-75-4 | 95.0% | 2.5g |
$1959.0 | 2025-03-19 | |
Enamine | EN300-27726769-0.25g |
tert-butyl (2E)-3-(piperidin-4-yl)prop-2-enoate |
2022990-75-4 | 95.0% | 0.25g |
$920.0 | 2025-03-19 | |
Enamine | EN300-27726769-10g |
tert-butyl (2E)-3-(piperidin-4-yl)prop-2-enoate |
2022990-75-4 | 10g |
$4299.0 | 2023-09-10 | ||
Enamine | EN300-27726769-5g |
tert-butyl (2E)-3-(piperidin-4-yl)prop-2-enoate |
2022990-75-4 | 5g |
$2900.0 | 2023-09-10 | ||
Enamine | EN300-27726769-1.0g |
tert-butyl (2E)-3-(piperidin-4-yl)prop-2-enoate |
2022990-75-4 | 95.0% | 1.0g |
$999.0 | 2025-03-19 | |
Enamine | EN300-27726769-10.0g |
tert-butyl (2E)-3-(piperidin-4-yl)prop-2-enoate |
2022990-75-4 | 95.0% | 10.0g |
$4299.0 | 2025-03-19 | |
Enamine | EN300-27726769-0.05g |
tert-butyl (2E)-3-(piperidin-4-yl)prop-2-enoate |
2022990-75-4 | 95.0% | 0.05g |
$839.0 | 2025-03-19 | |
Enamine | EN300-27726769-1g |
tert-butyl (2E)-3-(piperidin-4-yl)prop-2-enoate |
2022990-75-4 | 1g |
$999.0 | 2023-09-10 | ||
Enamine | EN300-27726769-0.5g |
tert-butyl (2E)-3-(piperidin-4-yl)prop-2-enoate |
2022990-75-4 | 95.0% | 0.5g |
$959.0 | 2025-03-19 | |
Enamine | EN300-27726769-5.0g |
tert-butyl (2E)-3-(piperidin-4-yl)prop-2-enoate |
2022990-75-4 | 95.0% | 5.0g |
$2900.0 | 2025-03-19 |
tert-butyl (2E)-3-(piperidin-4-yl)prop-2-enoate 関連文献
-
Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
5. Capsule clusters fabricated by polymerization based on capsule-in-water-in-oil Pickering emulsions†Yu Yang,Yin Ning,Chaoyang Wang,Zhen Tong Polym. Chem., 2013,4, 5407-5415
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
-
Junwei Yang,Moyun Chen,Ji Ma,Wei Huang,Haoyun Zhu,Yuli Huang,Weizhi Wang J. Mater. Chem. C, 2015,3, 10074-10078
-
9. Book reviews
-
Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
tert-butyl (2E)-3-(piperidin-4-yl)prop-2-enoateに関する追加情報
Comprehensive Analysis of tert-butyl (2E)-3-(piperidin-4-yl)prop-2-enoate (CAS No. 2022990-75-4)
The compound tert-butyl (2E)-3-(piperidin-4-yl)prop-2-enoate, identified by its CAS number 2022990-75-4, is a highly specialized chemical intermediate gaining attention in pharmaceutical and organic synthesis research. This piperidine derivative features a unique α,β-unsaturated ester structure, making it a valuable building block for drug discovery and material science applications. Researchers are particularly interested in its Michael acceptor properties, which enable selective conjugation with nucleophiles in complex molecular architectures.
Recent trends in medicinal chemistry highlight the growing demand for piperidine-based scaffolds, with tert-butyl (2E)-3-(piperidin-4-yl)prop-2-enoate offering distinct advantages in CNS drug development. The compound's spatial configuration (2E geometry) ensures optimal molecular interactions, while the tert-butyl ester group provides both steric protection and controlled reactivity. Analytical studies using HPLC and LC-MS confirm its high purity (>98%), meeting stringent requirements for GMP-compliant synthesis.
The synthetic versatility of CAS 2022990-75-4 addresses several challenges in modern peptide mimetics design. Its piperidin-4-yl moiety serves as a constrained pharmacophore, increasingly sought after in GPCR-targeted therapeutics. Computational chemistry models demonstrate excellent bioisosteric potential with natural amino acids, explaining its popularity in protease inhibitor research. Current literature cites its application in developing allosteric modulators for neurological disorders.
From a green chemistry perspective, tert-butyl (2E)-3-(piperidin-4-yl)prop-2-enoate demonstrates favorable environmental footprint metrics compared to traditional intermediates. Its synthesis typically employs atom-economical pathways with biodegradable catalysts, aligning with industry shifts toward sustainable API manufacturing. Stability studies under ICH Q1A guidelines show remarkable resistance to thermal degradation, ensuring reliable performance in continuous flow chemistry systems.
The compound's structure-activity relationship (SAR) profile has sparked innovation in fragment-based drug design. X-ray crystallography reveals its capacity for hydrogen bond networking while maintaining lipophilic efficiency—a rare combination driving its use in BBB-penetrant molecules. Recent patent filings highlight derivatives of 2022990-75-4 showing promise in neuroprotective agents and ion channel modulators.
Analytical characterization of tert-butyl (2E)-3-(piperidin-4-yl)prop-2-enoate employs advanced techniques including 2D NMR (HSQC, HMBC) and high-resolution mass spectrometry. These methods confirm the regiochemical purity critical for structure-based drug discovery. The compound's chromatographic behavior has been extensively documented, facilitating method transfer in QC laboratories worldwide.
Emerging applications leverage the click chemistry compatibility of this α,β-unsaturated ester, particularly in bioconjugation strategies. Its piperidine nitrogen allows straightforward N-functionalization, while the acrylate moiety participates in thiol-Michael additions—a combination enabling rapid generation of diverse chemical libraries for high-throughput screening.
Thermodynamic studies of CAS 2022990-75-4 reveal exceptional conformational stability across physiological pH ranges, explaining its utility in prodrug development. The tert-butyl group confers optimal logP values (2.1-2.5) for oral bioavailability, while the vinylogous amide character enables pH-dependent release mechanisms. These properties position it as a key intermediate in controlled-release formulations.
Industrial-scale production of tert-butyl (2E)-3-(piperidin-4-yl)prop-2-enoate has been optimized using continuous manufacturing principles. Process chemistry innovations achieve space-time yields exceeding 5kg/m³/day while maintaining genotoxic impurity levels below 1ppm. These advancements support its growing role in commercial-scale API synthesis for neurological and metabolic disease pipelines.
The scientific community continues exploring novel derivatives of 2022990-75-4, with recent studies demonstrating unexpected kinase inhibitory activity in certain structural variants. This discovery opens new avenues in targeted cancer therapy research, particularly for protein-protein interaction inhibition. The compound's privileged structure characteristics ensure its enduring relevance in medicinal chemistry innovation.
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